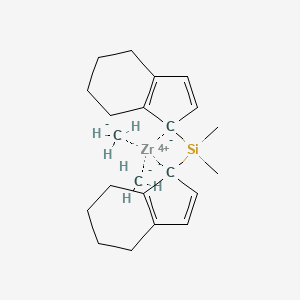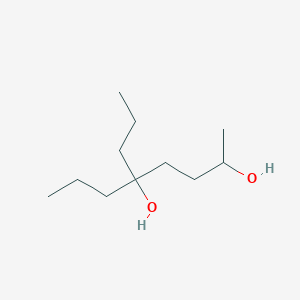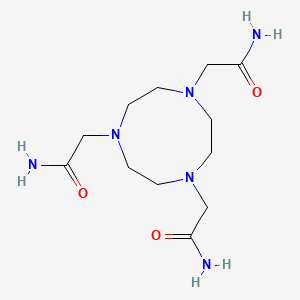
4-(4-Cyanophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-3-fluorophenol, 95% (4-CN-3FP) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 202.1 g/mol and a melting point of 62-64°C. 4-CN-3FP has a wide range of applications in the field of biochemistry and physiology, and is used in various laboratory experiments.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and inhibitors of 5-lipoxygenase. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of fluorescent dyes for the detection of proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been used in the synthesis of novel fluorescent probes for the detection of metal ions.
Mécanisme D'action
4-(4-Cyanophenyl)-3-fluorophenol, 95% is believed to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can cause damage to cellular components such as DNA and proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. For example, it has been shown to increase the production of ROS, which can lead to oxidative stress and damage to cellular components. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications in the field of biochemistry and physiology. However, there are also some limitations to its use. For example, it can cause oxidative stress, which can lead to damage to cellular components. Additionally, its mechanism of action is still not fully understood, and its effects on cells are not completely understood.
Orientations Futures
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the field of medical diagnostics. Finally, further research could be conducted to explore its potential applications in the field of biotechnology.
Méthodes De Synthèse
4-(4-Cyanophenyl)-3-fluorophenol, 95% is synthesized by a two-step process. In the first step, 4-cyanophenol is reacted with 3-fluorobenzene in the presence of a base, such as sodium hydroxide, to yield 4-(4-cyanophenyl)-3-fluorophenol. In the second step, the product is purified by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-3-fluorophenol | |
CAS RN |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
